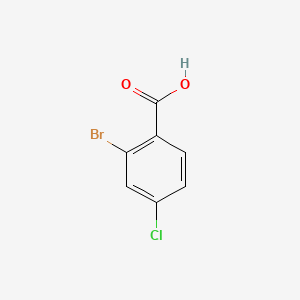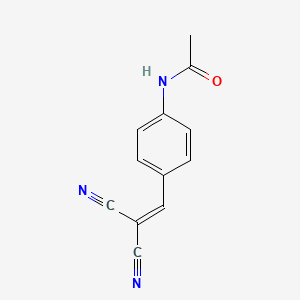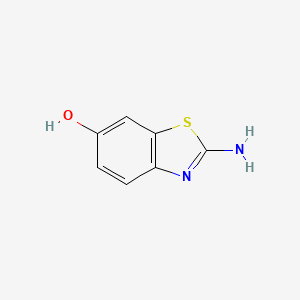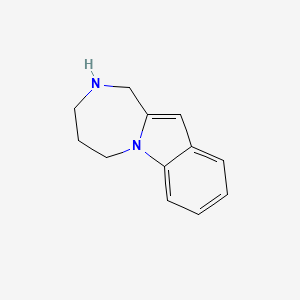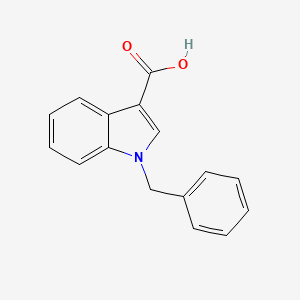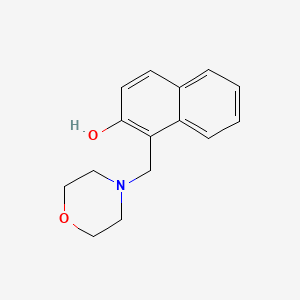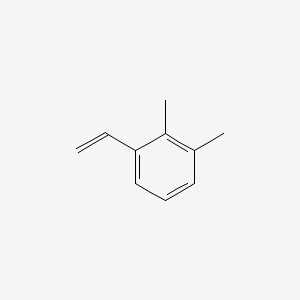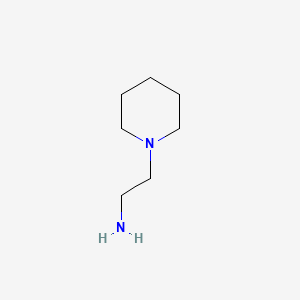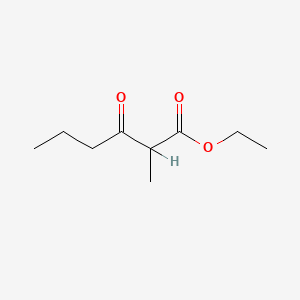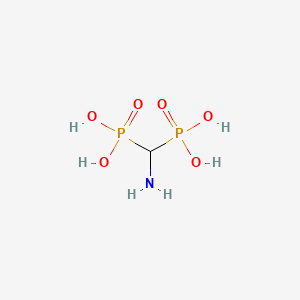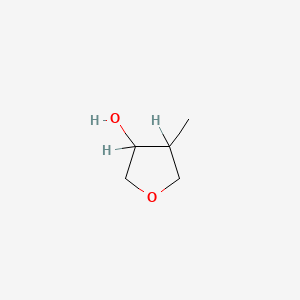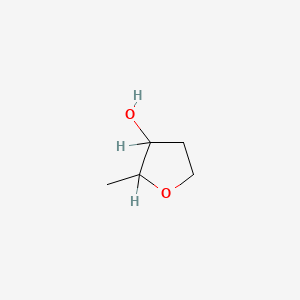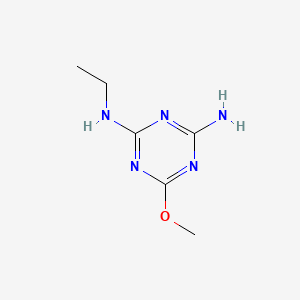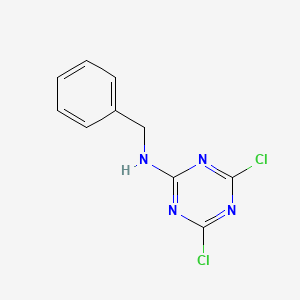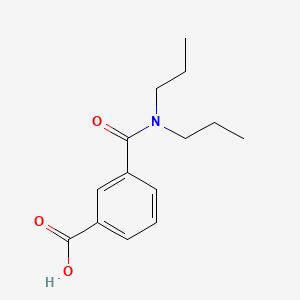
3-(二丙基氨基甲酰基)苯甲酸
概述
描述
3-(Dipropylcarbamoyl)benzoic acid is a compound that belongs to the category of benzoic acid derivatives. These compounds are essential in various fields of chemistry and materials science due to their unique structural and functional properties. They serve as key intermediates in the synthesis of complex molecules and have applications in liquid crystal technology, polymer chemistry, and coordination polymers.
Synthesis Analysis
Benzoic acid derivatives, including compounds like 3-(Dipropylcarbamoyl)benzoic acid, are synthesized through a variety of chemical methods. These methods often involve the functionalization of benzoic acid or its precursors with different groups to achieve the desired chemical properties. For instance, polymerizable benzoic acid derivatives have been synthesized for applications in liquid crystal technology, demonstrating the versatility of these compounds in material science (Kishikawa, Hirai, & Kohmoto, 2008).
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is crucial for their chemical and physical properties. X-ray crystallography and other spectroscopic methods are often used to determine these structures. For example, the crystal structure of 3-(4-cyano-benzyloxycarbonyl)-4-(4-n-octyloxybenzoyloxy)benzoic acid has been determined, revealing complex molecular arrangements that contribute to its liquid crystalline behavior (Weissflog et al., 1996).
Chemical Reactions and Properties
Benzoic acid derivatives undergo various chemical reactions, including polymerization, coordination with metals, and formation of coordination polymers. These reactions are fundamental for creating materials with specific functionalities. For example, coordination polymers based on benzoic acid derivatives and metal ions have been synthesized, demonstrating potential for sensitive detection applications (Zheng et al., 2021).
Physical Properties Analysis
The physical properties of benzoic acid derivatives, such as solubility, melting point, and liquid crystalline behavior, are influenced by their molecular structure. These properties are essential for their applications in materials science and engineering. The synthesis and study of novel mesogenic benzoic acids have provided insights into the relationship between molecular structure and liquid crystalline properties (Weissflog et al., 1996).
科学研究应用
可聚合苯甲酸衍生物
Kishikawa、Hirai 和 Kohmoto(2008 年)合成了一种可聚合苯甲酸衍生物,3,5-双(丙烯酰氧基甲基)-4-十六烷基氧基苯甲酸,它表现出近晶 A 液晶相。这种衍生物在聚合物合成中的潜力以及在聚合过程中的结构稳定性突出了其在材料科学中的重要性 (Kishikawa, Hirai, & Kohmoto, 2008)。
环境分布和争议
Del Olmo、Calzada 和 Nuñez(2017 年)讨论了苯甲酸衍生物在环境中的广泛存在,它们存在于水、土壤和空气中,以及它们有争议的影响,特别是强调了了解其环境影响和潜在公共卫生问题的必要性 (Del Olmo, Calzada, & Nuñez, 2017)。
抗菌性能
Satpute、Gangan 和 Shastri(2018 年)合成了 3-羟基苯甲酸的新型酯/杂化衍生物,并测试了它们的抗菌活性。这项研究表明苯甲酸衍生物在开发新的抗菌剂方面的潜力 (Satpute, Gangan, & Shastri, 2018)。
用于传感应用的配位聚合物
Zheng 等人(2021 年)研究了基于 3-(3-羧基丙氧基)苯甲酸的配位聚合物以检测苦味酸,证明了苯甲酸衍生物在开发针对特定化合物的灵敏检测方法中的效用 (Zheng et al., 2021)。
在天然产物生物合成中的作用
Kang、Shen 和 Bai(2012 年)涵盖了 AHBA 衍生天然产物的生物合成,表明苯甲酸衍生物作为各种有机化合物合成中的前体的作用 (Kang, Shen, & Bai, 2012)。
环境应用的吸附研究
Mahani、Amiri 和 Noroozmahani(2017 年)研究了苯甲酸在碳纳米管上的吸附,表明其在环境修复和废水处理中的潜力 (Mahani, Amiri, & Noroozmahani, 2017)。
热力学和结构研究
Świsłocka、Regulska、Samsonowicz 和 Lewandowski(2013 年)以及 Pham、Taylor 和 Henson(2013 年)的研究深入研究了苯甲酸衍生物的热力学性质和分子结构,有助于我们了解它们的化学性质和行为 (Świsłocka 等人,2013 年); (Pham, Taylor, & Henson, 2013)。
在废水处理中的创新用途
Martinez-Quiroz 等人(2017 年)报道了在废水的混凝-絮凝过程中使用氨基甲酰基苯甲酸,表明苯甲酸衍生物在水处理中的潜在应用 (Martinez-Quiroz 等人,2017 年)。
安全和危害
属性
IUPAC Name |
3-(dipropylcarbamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-8-15(9-4-2)13(16)11-6-5-7-12(10-11)14(17)18/h5-7,10H,3-4,8-9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOWTCBXKHFAAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC(=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10155338 | |
| Record name | Benzoic acid, 3-((dipropylamino)carbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dipropylcarbamoyl)benzoic acid | |
CAS RN |
126926-35-0 | |
| Record name | 3-[(Dipropylamino)carbonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126926-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-((dipropylamino)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126926350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3-((dipropylamino)carbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

